8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a novel compound with potential therapeutic applications. It belongs to the class of sulfonylazaspirodienone derivatives . These compounds have garnered interest due to their anticancer activity and other biological properties .
Synthesis Analysis
The synthesis of this compound involves a key step of metal-catalyzed cascade cyclization . Researchers optimized the lead compound based on benzenesulfonylazaspirodienone (HL-X9) and successfully generated a series of novel derivatives. Notably, acetyl-protected mannose-linked sulfonylazaspirodienone derivatives exhibited improved anticancer activities .
Molecular Structure Analysis
The molecular structure of This compound comprises a spirocyclic framework with a sulfonyl group and a fluorobenzyl moiety. The arrangement of atoms and functional groups within the molecule significantly influences its biological properties .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available information, it’s essential to explore its reactivity with various nucleophiles, electrophiles, and other functional groups. Investigating its behavior under different conditions will provide insights into its potential applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of spiro compounds, including azaspiro derivatives, has been extensively explored due to their potential in creating biologically active compounds and drug discovery applications. For instance, Mai et al. (2010) described the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, highlighting key steps in the creation of azaspirocycle structures Mai, Green, Bates, & Fang, 2010.
Another study by Ogurtsov and Rakitin (2020) developed a convenient synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, emphasizing the compound's promise for producing important biologically active compounds Ogurtsov & Rakitin, 2020.
Applications in Drug Discovery
Li, Rogers-Evans, and Carreira (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes as novel, multifunctional, and structurally diverse modules for drug discovery. These spirocycles are designed to offer new avenues in the development of therapeutic agents Li, Rogers-Evans, & Carreira, 2013.
Basappa et al. (2009) reported on the anti-tumor and anti-angiogenic activity of novel hydantoin derivatives, including azaspiro bicyclic hydantoin derivatives, indicating significant potential in cancer therapy through the inhibition of VEGF secretion in cancer cells Basappa, Ananda Kumar, Nanjunda Swamy, Sugahara, & Rangappa, 2009.
Wirkmechanismus
Target of Action
The primary target of 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4Similar compounds have been found to target receptor-interacting protein kinase 1 (ripk1), which plays a crucial role in programmed cell death .
Mode of Action
It is suggested that the benzyl groups of similar compounds are inserted into the bottom of a deep hydrophobic pocket and form t-shaped π–π interactions with his136 . This interaction could potentially inhibit the function of the target protein, altering cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4Similar compounds have been found to affect the necroptosis signaling pathway , which is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Result of Action
The specific molecular and cellular effects of 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4Similar compounds have been found to have significant effects on seizure protection, suggesting potential anticonvulsant activity .
Eigenschaften
IUPAC Name |
8-[(3-fluorophenyl)methylsulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3S2/c15-13-3-1-2-12(10-13)11-21(17,18)16-6-4-14(5-7-16)19-8-9-20-14/h1-3,10H,4-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJWNUPJYYUAMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.